![molecular formula C14H12Cl3N3O2 B14630031 N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea CAS No. 57190-93-9](/img/structure/B14630031.png)
N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a urea moiety linked to a phenyl ring, which is further substituted with a trichloropyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea typically involves the reaction of 3,5,6-trichloropyridin-2-ol with 4-isocyanatophenyl-N,N-dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloropyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trichloropyridinyl group plays a crucial role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N’-{4-[(3,5-dichloropyridin-2-yl)oxy]phenyl}urea
- N,N-Dimethyl-N’-{4-[(3,5,6-trifluoropyridin-2-yl)oxy]phenyl}urea
Uniqueness
N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea is unique due to the presence of three chlorine atoms on the pyridinyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
57190-93-9 |
|---|---|
Formule moléculaire |
C14H12Cl3N3O2 |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
1,1-dimethyl-3-[4-(3,5,6-trichloropyridin-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C14H12Cl3N3O2/c1-20(2)14(21)18-8-3-5-9(6-4-8)22-13-11(16)7-10(15)12(17)19-13/h3-7H,1-2H3,(H,18,21) |
Clé InChI |
NEWHPNMFELBSIG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


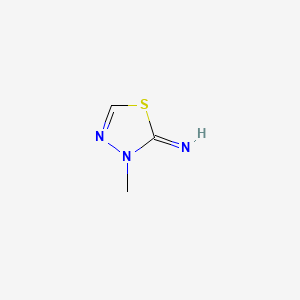
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)

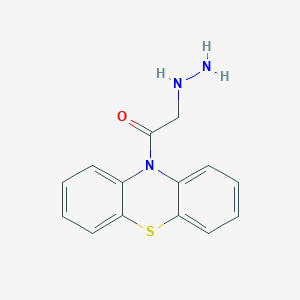


![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
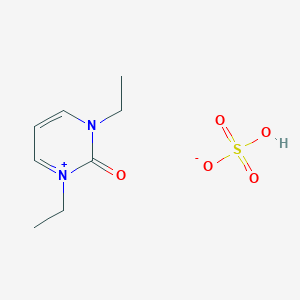


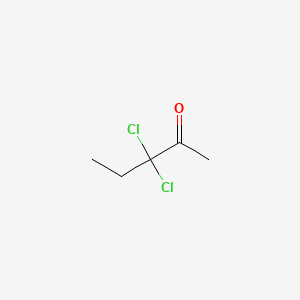
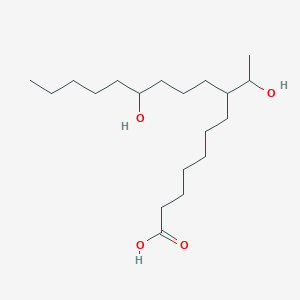
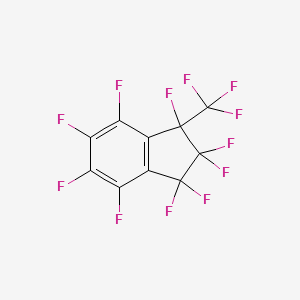
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
